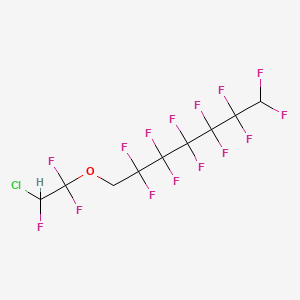

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether is a fluorinated ether compound with the molecular formula C₉H₄ClF₁₅O and a molecular weight of 448.557 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether typically involves the reaction of 1,1,2-trifluoro-2-chloroethyl dichloromethyl ether with hydrogen fluoride in a gaseous phase . This process can be carried out in the presence of catalysts such as antimony (V) or tin (IV) to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The gaseous phase reaction is preferred due to its efficiency and ease of catalyst removal .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether undergoes various chemical reactions, including:

Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium hydroxide and water can be used under elevated temperatures (e.g., 120°C) to facilitate substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various ether derivatives, while oxidation can produce corresponding alcohols or acids.

Applications De Recherche Scientifique

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

Biology: Investigated for its potential use in biological assays and as a labeling agent due to its unique fluorine content.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mécanisme D'action

The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various biological and chemical targets, influencing pathways such as enzyme inhibition and receptor binding. These interactions can modulate biological activity and chemical reactivity, making the compound valuable in research and industrial applications .

Comparaison Avec Des Composés Similaires

- 1,1,2-Trifluoro-2-chloroethyl difluoromethyl ether

- 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether

Uniqueness: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether stands out due to its higher fluorine content, which imparts greater stability and unique chemical properties compared to similar compounds. This makes it particularly useful in applications requiring high thermal and chemical stability .

Activité Biologique

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ether is a complex fluorinated organic compound with significant hydrophobicity and thermal stability. Its unique structure contributes to its potential applications in various fields including pharmaceuticals and chemical engineering. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C9H4ClF15O

- Molecular Weight : 448.557 g/mol

- Density : 1.565 g/cm³

- Boiling Point : 172.7 °C at 760 mmHg

- CAS Number : 65064-85-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its interactions with biological systems.

Toxicity and Safety

Initial assessments indicate that compounds with similar fluorinated structures can exhibit toxicity. The LD50 for related compounds often falls within the range of moderate toxicity; however specific data for this compound remains limited. It is crucial to conduct thorough toxicity studies to evaluate its safety profile.

Antimicrobial Activity

Research has shown that fluorinated ethers can possess antimicrobial properties. For instance:

- Case Study : A study demonstrated that certain fluorinated compounds could disrupt microbial membranes due to their hydrophobic nature. This suggests potential applications in developing antimicrobial agents .

Interaction with Biological Molecules

The reactivity of this compound with nucleophiles and electrophiles is notable:

- Mechanism of Action : The halogenated nature allows it to interact with various biological molecules. Such interactions may lead to alterations in enzyme activities or receptor binding affinities .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H4ClF15O |

| Molecular Weight | 448.557 g/mol |

| Density | 1.565 g/cm³ |

| Boiling Point | 172.7 °C |

| CAS Number | 65064-85-9 |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Potential | Disruption of microbial membranes observed in similar compounds |

| Toxicity | Limited data; requires further study |

Research Findings

Recent literature emphasizes the need for further exploration into the biological implications of such fluorinated compounds:

- Electrophilic Nature : The compound's electrophilic properties may allow it to participate in biochemical reactions that could be harnessed for therapeutic purposes .

- Fluorinated Surfactants : Similar compounds have been shown to solubilize lipid vesicles and extract proteins from membranes effectively . This property could be leveraged in drug delivery systems.

Propriétés

Numéro CAS |

65064-85-9 |

|---|---|

Formule moléculaire |

C9H4ClF15O |

Poids moléculaire |

448.55 g/mol |

Nom IUPAC |

7-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |

InChI |

InChI=1S/C9H4ClF15O/c10-2(11)6(18,19)26-1-4(14,15)7(20,21)9(24,25)8(22,23)5(16,17)3(12)13/h2-3H,1H2 |

Clé InChI |

CDHQAYFPWVKCKJ-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.